molecular formula C17H23N3O5 B2546927 N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 891128-53-3

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2546927
CAS No.: 891128-53-3
M. Wt: 349.387
InChI Key: VGCOQRXCXLSQOI-UHFFFAOYSA-N
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Description

N-[5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a synthetic compound based on the 1,3,4-oxadiazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential. This molecule features a 3,4,5-triethoxyphenyl substituent, a moiety often associated with bioactive molecules, fused to a propanamide-linked 1,3,4-oxadiazole core. The 1,3,4-oxadiazole class of heterocycles has attracted significant scientific interest due to its wide range of biological activities and its presence in various therapeutic agents. Extensive research on 1,3,4-oxadiazole derivatives has demonstrated their significant value in anticancer research. These compounds have shown promise as antiproliferative agents through multiple mechanisms, including the inhibition of key enzymes such as thymidylate synthase, topoisomerase II, histone deacetylase (HDAC), and telomerase, which are critical for cancer cell survival and proliferation . Furthermore, structurally similar compounds bearing a trimethoxyphenyl group attached to a 1,3,4-oxadiazole ring have exhibited potent antifungal activities, inhibiting mycelia growth in various fungi . The structural features of this compound also suggest potential investigation for anti-diabetic applications, as other 1,3,4-oxadiazole derivatives have been documented as potential α-glucosidase inhibitors . This product is strictly intended for research applications in fields such as medicinal chemistry, drug discovery, and chemical biology. It is provided "For Research Use Only," and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to explore its properties as a candidate for hit-to-lead optimization and as a tool compound for investigating novel biological pathways.

Properties

IUPAC Name

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-5-14(21)18-17-20-19-16(25-17)11-9-12(22-6-2)15(24-8-4)13(10-11)23-7-3/h9-10H,5-8H2,1-4H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCOQRXCXLSQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(O1)C2=CC(=C(C(=C2)OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is constructed via cyclization of a hydrazide intermediate. Two primary methodologies dominate the literature:

Hydrazide Cyclization with Carbon Disulfide

This method involves reacting 3,4,5-triethoxybenzohydrazide with carbon disulfide (CS₂) in alkaline media. The reaction proceeds under reflux in ethanol or dimethylformamide (DMF), yielding the oxadiazole-thiol intermediate, which is subsequently desulfurized.

Reaction Conditions:

  • Hydrazide precursor: 3,4,5-Triethoxybenzohydrazide (1.0 equiv)
  • Cyclization agent: CS₂ (2.5 equiv)
  • Base: Potassium hydroxide (2.0 equiv)
  • Solvent: DMF, 80°C, 12 hours
  • Yield: 78–85%

The mechanism involves nucleophilic attack by the hydrazide nitrogen on CS₂, followed by intramolecular cyclization and elimination of H₂S.

Phosphorus Oxychloride-Mediated Cyclization

Alternative routes employ phosphorus oxychloride (POCl₃) to dehydrate acylhydrazides, forming the oxadiazole ring. This method is advantageous for moisture-sensitive substrates.

Reaction Conditions:

  • Hydrazide precursor: 3,4,5-Triethoxybenzohydrazide (1.0 equiv)
  • Cyclization agent: POCl₃ (3.0 equiv)
  • Solvent: Toluene, reflux, 6 hours
  • Yield: 72–76%

Functionalization with the 3,4,5-Triethoxyphenyl Group

The 3,4,5-triethoxyphenyl substituent is introduced at the 5-position of the oxadiazole ring via nucleophilic aromatic substitution or Suzuki-Miyaura coupling.

Nucleophilic Aromatic Substitution

Using 3,4,5-triethoxyphenylboronic acid and a palladium catalyst, the aryl group is coupled to the oxadiazole intermediate.

Reaction Conditions:

  • Oxadiazole substrate: 5-Chloro-1,3,4-oxadiazole (1.0 equiv)
  • Aryl source: 3,4,5-Triethoxyphenylboronic acid (1.2 equiv)
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃ (2.0 equiv)
  • Solvent: DMF/H₂O (4:1), 100°C, 8 hours
  • Yield: 82–88%

Amidation to Introduce the Propanamide Moiety

The final step involves acylating the oxadiazole-2-amine with propanoic acid derivatives. Two approaches are prevalent:

Propanoyl Chloride Acylation

Direct reaction with propanoyl chloride in the presence of a base.

Reaction Conditions:

  • Amine substrate: 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv)
  • Acylating agent: Propanoyl chloride (1.5 equiv)
  • Base: Triethylamine (2.0 equiv)
  • Solvent: Dichloromethane, 0°C → room temperature, 4 hours
  • Yield: 80–84%

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate propanoic acid.

Reaction Conditions:

  • Amine substrate: 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv)
  • Acid: Propanoic acid (1.2 equiv)
  • Coupling agents: EDC (1.5 equiv), NHS (1.5 equiv)
  • Solvent: DMF, 24 hours, room temperature
  • Yield: 75–78%

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Cyclization Methods
Method Cyclization Agent Solvent Temperature Time (h) Yield (%)
CS₂/KOH CS₂ DMF 80°C 12 78–85
POCl₃ POCl₃ Toluene Reflux 6 72–76
Table 2: Amidation Strategies
Method Acylating Agent Base/Catalyst Solvent Yield (%)
Propanoyl chloride ClCOCH₂CH₃ Triethylamine CH₂Cl₂ 80–84
EDC/NHS CH₃CH₂COOH EDC/NHS DMF 75–78

Optimization and Industrial Considerations

Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency but require careful removal due to high boiling points.
Catalyst Recycling: Palladium catalysts in coupling reactions can be recovered via filtration, reducing costs.
Scale-Up Challenges: Exothermic reactions during POCl₃-mediated cyclization necessitate controlled addition and cooling.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogues from the evidence:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Evidence Source
Target Compound C23H26ClN3O7S 523.9864 Not reported 3,4,5-Triethoxyphenyl, 4-chlorobenzenesulfonyl
7c () C16H17N5O2S2 375 134–136 2-Amino-1,3-thiazol-4-yl, 3-methylphenyl
8i () C22H22N4O2S 406 130–132 1H-Indol-3-ylmethyl, 4-ethylphenyl
8d () C15H14N4O2S2 342 135–136 4-Methylphenyl, 1,3-thiazol-2-yl
N-[5-(1,3-Benzodioxol-5-yl)-...] () C19H17N3O7S 431.419 Not reported 1,3-Benzodioxol-5-yl, 4-methoxyphenylsulfonyl

Key Observations :

  • Molecular Weight : The target compound has the highest molecular weight (523.99 g/mol) due to its triethoxyphenyl and chlorobenzenesulfonyl groups, which enhance steric bulk compared to simpler analogues like 7c (375 g/mol) or 8d (342 g/mol).
  • Melting Points : Compounds with sulfonyl groups (e.g., : 431.419 g/mol) or nitro substituents (: 8h, 158–159°C) exhibit higher melting points, likely due to increased polarity and intermolecular interactions. The target compound’s melting point is unreported but expected to align with this trend.
  • Functional Groups : The 3,4,5-triethoxyphenyl group distinguishes the target compound from analogues with methylphenyl (7c, 7d), indole (8i-8l), or benzodioxole () substituents. These groups influence solubility, bioavailability, and target affinity.
Spectral Data :
  • NMR and IR: The target compound’s 3,4,5-triethoxyphenyl group would show characteristic aromatic proton signals near δ 6.8–7.2 ppm (1H NMR) and C-O stretching vibrations at ~1250 cm⁻¹ (IR). This contrasts with analogues like 8i (), where indole NH protons resonate at δ ~10 ppm , or 7c (), where thiazole amino groups absorb at ~3300 cm⁻¹ in IR .
  • Mass Spectrometry : The target’s molecular ion peak at m/z 524 aligns with its molecular weight, whereas compounds like 8l (, m/z 436) fragment via sulfanyl or amide bond cleavage .

Bioactivity Implications

  • The target’s triethoxyphenyl group may enhance binding to similar enzyme pockets.
  • Antimicrobial Potential: Thiazole-containing analogues (c-7f) exhibit moderate antimicrobial activity due to thiazole’s heterocyclic pharmacophore . The target’s chlorobenzenesulfonyl group could amplify this effect.
  • Toxicity Profile : Sulfonyl-bearing compounds (e.g., ’s 7a-q series) often show low hemolytic toxicity, suggesting the target compound’s safety in biological systems .

Q & A

Basic: What synthetic strategies are commonly employed to prepare N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide?

Answer:
The synthesis typically involves cyclocondensation of a hydrazide intermediate with a carboxylic acid derivative. For example:

Hydrazide formation: React 3,4,5-triethoxyphenylacetic acid hydrazide with chloroacetyl chloride in the presence of triethylamine (TEA) under reflux (4–6 hours, monitored by TLC) to form the oxadiazole core .

Amide coupling: Use coupling reagents like COMU® or EDCI/HOBt in DMF to attach the propanamide moiety to the oxadiazole ring. Purify via recrystallization (petroleum ether) or flash chromatography (cyclohexane/ethyl acetate) .

Basic: How is the compound characterized structurally?

Answer:
Key characterization methods include:

  • 1H/13C-NMR: Identify protons and carbons in the oxadiazole ring (e.g., oxadiazole C-2 at δ 165–170 ppm in 13C-NMR) and triethoxyphenyl group (aromatic protons at δ 6.8–7.2 ppm) .
  • IR spectroscopy: Confirm amide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N absorption (~1550 cm⁻¹) .
  • HRMS: Validate molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₈N₃O₅: 414.2027) .

Basic: What purification techniques are effective for this compound?

Answer:

  • Recrystallization: Use solvents like ethanol or ethyl acetate/petroleum ether mixtures to isolate high-purity crystals .
  • Column chromatography: Optimize mobile phases (e.g., cyclohexane:ethyl acetate 7:3) for compounds with polar substituents .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

  • Catalyst selection: Use XtalFluor-E® for fluorination or TEA for deprotonation to enhance reaction efficiency .
  • Temperature control: Maintain reflux conditions (80–100°C) for cyclization and reduce to 0°C during coupling to minimize side reactions .
  • Stoichiometry: Ensure a 1.2:1 molar ratio of coupling reagent (e.g., COMU®) to substrate to drive reactions to completion .

Advanced: How should researchers design biological activity assays for this compound?

Answer:

  • Antimicrobial testing: Follow CLSI guidelines using MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with control oxadiazoles like N-[5-(4-chlorophenyl)-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide .
  • Enzyme inhibition: Evaluate lipoxygenase (LOX) or urease inhibition via spectrophotometric methods. For LOX, monitor absorbance at 234 nm for conjugated diene formation .
  • Cytotoxicity: Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced: What computational approaches predict the compound’s bioactivity?

Answer:

  • Molecular docking: Use AutoDock Vina to model interactions with target proteins (e.g., LOX or urease active sites). Focus on hydrogen bonds between the propanamide carbonyl and Arg/Lys residues .
  • QSAR studies: Correlate substituent effects (e.g., triethoxy vs. nitro groups) with bioactivity using Hammett constants or DFT-calculated electronic parameters .
  • ADMET prediction: Employ SwissADME to evaluate pharmacokinetics (e.g., logP ~3.5 for optimal membrane permeability) .

Advanced: How do structural modifications influence activity?

Answer:

  • Oxadiazole substituents: Electron-withdrawing groups (e.g., nitro in 8h) enhance enzyme inhibition but may increase cytotoxicity. Compare with 8g (4-aminophenyl), which shows improved selectivity .
  • Amide side chains: Branched chains (e.g., N-thiazolyl) improve solubility and binding affinity via π-π stacking with aromatic enzyme pockets .

Advanced: How are kinetic parameters determined for enzyme inhibition?

Answer:

  • Lineweaver-Burk plots: Measure initial reaction rates at varying substrate concentrations to identify competitive/non-competitive inhibition. For example, oxadiazole derivatives often show mixed-type inhibition against urease .
  • IC₅₀ determination: Use nonlinear regression (GraphPad Prism) to calculate half-maximal inhibitory concentrations. Typical IC₅₀ values for potent oxadiazoles range from 5–20 µM .

Advanced: What analytical methods resolve data contradictions in structure-activity relationships?

Answer:

  • X-ray crystallography: Resolve ambiguities in regiochemistry (e.g., oxadiazole vs. thiadiazole rings) by comparing experimental and calculated NMR shifts .
  • HPLC-MS purity checks: Confirm >95% purity to exclude impurities as confounding factors in bioactivity assays .

Advanced: How are stability and degradation profiles assessed?

Answer:

  • Forced degradation studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Hydrolysis resistance: Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to evaluate oral bioavailability .

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